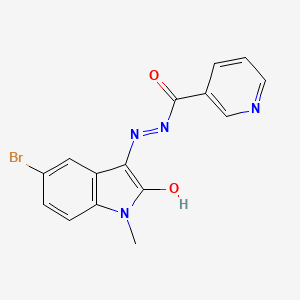
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine (BZP) is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and was initially used as an insecticide. However, it was later found to have psychoactive properties and was used as a recreational drug. BZP has been banned in many countries due to its potential for abuse and adverse health effects. Despite this, BZP has been the subject of scientific research due to its unique chemical structure and potential applications in medicine.
作用機序
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine acts as a serotonin receptor agonist, meaning that it activates serotonin receptors in the brain. It has a high affinity for the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of mood, behavior, and cognition. 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine also has some affinity for the dopamine and norepinephrine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has also been found to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous.
実験室実験の利点と制限
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a unique chemical structure and can be used to investigate the effects of serotonin receptor activation. However, 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has limitations as a research tool. It has been banned in many countries and is classified as a controlled substance. This makes it difficult to obtain and limits its potential for use in clinical research.
将来の方向性
There are several potential future directions for research on 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential for use in humans. Another area of interest is its effects on memory and cognition. 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been shown to enhance memory and cognitive performance in animal studies, and further research is needed to determine its potential for use as a cognitive enhancer. Finally, 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine could be used as a tool to investigate the role of serotonin receptors in the regulation of mood, behavior, and cognition.
合成法
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine can be synthesized by the reaction of piperazine with benzoyl chloride and 2-methoxyphenylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The synthesis of 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been the subject of scientific research due to its potential applications in medicine. It has been found to have an affinity for serotonin receptors, which are involved in the regulation of mood and behavior. 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential use in the treatment of depression and anxiety disorders. It has also been investigated for its potential as a cognitive enhancer and for its effects on memory.
特性
IUPAC Name |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-12-6-5-11-21(22)25-16-14-24(15-17-25)20-10-7-13-26(18-20)23(27)19-8-3-2-4-9-19/h2-6,8-9,11-12,20H,7,10,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTKPSMCTZWVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-3-furanyl)-2-pyridinamine](/img/structure/B5969053.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5969062.png)
![2-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5969070.png)
![5,5'-[(5-hydroxy-2,4-furandiyl)dimethylylidene]bis(2,2-dimethyl-1,3-dioxane-4,6-dione) - N-methylmethanamine (1:1)](/img/structure/B5969077.png)
![ethyl 4-{3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}-1-piperazinecarboxylate](/img/structure/B5969081.png)

![1-[6-(1-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5969098.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5969100.png)
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5969106.png)
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)
![2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B5969110.png)

![[2-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969120.png)
![2-hydroxy-4-propoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5969129.png)